Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate

Medicinal Chemistry Chemical Biology Building Block Selection

Research bottleneck: N-Boc azetidines with mismatched side-chain length alter conformational outcomes. This linear 4-aminobutyl analog preserves a unique amine vector and pKa (10.60). - **Application**: GABA isostere synthesis; ACC inhibitor precursor; Fmoc-SPPS compatible. - **LogP**: 1.98; TPSA: 55.56 Ų (CNS-friendly). - **Supply**: 98% purity; bulk up to 1 kg. Enables 96-well library diversification without intermediate purification.

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1205750-98-6
Cat. No. B2923923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate
CAS1205750-98-6
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CCCCN
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h10H,4-9,13H2,1-3H3
InChIKeyARXILKDHBYZMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate: Physicochemical and Procurement Baseline


Tert‑butyl 3‑(4‑aminobutyl)azetidine‑1‑carboxylate (CAS 1205750‑98‑6) is an N‑Boc‑protected azetidine building block bearing a linear 4‑aminobutyl side chain at the 3‑position [REFS‑1]. It features the signature four‑membered azetidine ring that introduces conformational constraint while the pendant primary amine, masked as its free base, offers a flexible nucleophilic handle for amide coupling, reductive amination or urea formation [REFS‑2]. The tert‑butoxycarbonyl (Boc) group on the ring nitrogen provides acid‑labile protection that is orthogonal to the side‑chain amine, enabling sequential deprotection‑derivatisation strategies [REFS‑3]. Hence, the compound serves as a bifunctional scaffold for constructing 3‑aminoalkyl‑substituted azetidines of interest in medicinal chemistry and chemical biology.

Bifunctional scaffold: Boc-protected ring N with free side-chain primary amine
Linear 4-methylene spacer defines spatial vector for amine presentation
Acid-labile Boc orthogonal to side-chain amine for sequential derivatisation

Why Generic Substitution Fails: Side-Chain Length and Amine Regiochemistry


Closely related N‑Boc‑azetidine building blocks that differ only in the length or branching of the aminoalkyl side chain cannot be interchanged without altering the spatial presentation of the terminal amine and the resulting conformational landscape of the final molecule [REFS‑1]. Tert‑butyl 3‑(4‑aminobutyl)azetidine‑1‑carboxylate provides a linear four‑methylene spacer between the azetidine ring and the primary amine, whereas the 1‑aminobutyl isomer (CAS 2008615‑21‑0) attaches the amine directly to the α‑carbon of the side chain, creating a branched α‑methyl‑substituted amine [REFS‑2]. The linear homologue preserves a distinct vector and an unsubstituted NH₂ group with solution‑phase basicity (predicted pKₐ ≈ 10.60) that differs meaningfully from the sterically hindered amines of branched analogs [REFS‑3]. Consequently, reaction rates in amide coupling, NHS‑ester bioconjugation, and solid‑phase peptide synthesis diverge systematically between linear and branched congeners, making indiscriminate substitution a source of irreproducibility in multi‑step synthetic sequences.

Target compound
Linear 4-aminobutyl side chain with unhindered primary amine (predicted pKa ~10.6)
Branched isomer
1-aminobutyl regioisomer (CAS 2008615-21-0) bears amine on hindered secondary carbon; pKa shifted ~0.6–1.0 units lower
Key risk
Acylation kinetics and SPPS coupling rates may diverge systematically; indiscriminate substitution may introduce irreproducibility in multi-step sequences

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Linear 4-Carbon Spacer Yields Unhindered Primary Amine vs. Branched Analogs

The 4‑aminobutyl side chain of the target compound terminates in an unsubstituted –CH₂CH₂CH₂CH₂NH₂ group whose predicted pKₐ is 10.60 ± 0.10 [REFS‑1]. By contrast, the branched 1‑aminobutyl regioisomer (tert‑butyl 3‑(1‑aminobutyl)azetidine‑1‑carboxylate, CAS 2008615‑21‑0) bears the amine on a secondary carbon adjacent to a methyl substituent, which lowers the amine pKₐ by ~0.5–1.0 log units through steric hindrance and inductive effects [REFS‑2]. This difference directly affects nucleophilicity in acylation and reductive‑amination reactions, with the linear amine exhibiting consistently faster kinetics under identical pH‑controlled conditions [REFS‑3].

Side-Chain Amine pKa
Cross-study comparable
Target: pKa 10.60 ± 0.10
Branched isomer: pKa ~9.6–10.0
Reported higher basicity may support faster acylation kinetics under pH-controlled conditions
Predicted values; confirm experimentally for reaction optimisation
Medicinal Chemistry Chemical Biology Building Block Selection

LogP and TPSA Balance Permeability with Solubility vs. Shorter-Chain Building Blocks

The target compound displays a computed LogP of 1.98 and a topological polar surface area (TPSA) of 55.56 Ų [REFS‑1]. The closest commercially relevant short‑chain comparator, tert‑butyl 3‑(aminomethyl)azetidine‑1‑carboxylate (CAS 325775‑44‑8), has a substantially lower molecular weight (186.25 g·mol⁻¹) but also a reduced LogP (~0.7–1.4 depending on prediction method) and lower TPSA (~50 Ų), which places it in a different region of the BOILED‑Egg permeability plot [REFS‑2]. The four‑carbon chain of the target compound increases lipophilicity just enough to favour passive membrane diffusion while keeping TPSA well below the 140 Ų threshold for oral absorption, making it a more balanced starting point for CNS‑ or orally‑targeted libraries [REFS‑3].

LogP / TPSA Balance
Cross-study comparable
LogP 1.98 | TPSA 55.56 Ų
Reported LogP/TPSA profile may support passive permeability screening in CNS library design
Computed values; verify under assay-relevant conditions
ADME Profiling Drug Design Physicochemical Property Optimization

Azetidine Ring Conformational Restriction vs. Flexible Piperidine or Pyrrolidine Bioisosteres

The azetidine scaffold provides a fraction of sp³-hybridised carbons (Fsp³) of approximately 0.67 (8 sp³ carbons out of 12 total carbons excluding the Boc carbonyl), which is intrinsically higher than that of the analogous piperidine (Fsp³ ≈ 0.60) or pyrrolidine (Fsp³ ≈ 0.57) building blocks after accounting for the side chain [REFS‑1]. The four‑membered ring imposes a ~20° puckering angle compared with ~50° for pyrrolidine and ~60° for piperidine, resulting in a narrower distribution of accessible conformers [REFS‑2]. This conformational restriction has been exploited to improve target selectivity in GABA‑uptake inhibitors and acetyl‑CoA carboxylase programmes where azetidine‑containing leads showed superior off‑target profiles relative to their piperidine counterparts [REFS‑3].

Conformational Restriction
Class-level inference
Azetidine: Fsp³ ≈0.67, puckering ~20°
Piperidine: Fsp³ ≈0.60, puckering ~60°
Reported conformational restriction may support target selectivity screening vs. more flexible bioisosteres
Based on parent heterocycle structural studies; project-specific validation advised
Conformational Restriction Bioisostere Design Fragment-Based Drug Discovery

Commercial Availability at Multi-Gram Scale Outperforms Discontinued and Low-Stock Alternatives

Leyan (Shanghai Haohong) lists the target compound at 98% purity with catalog number 1562682, while Amatek Scientific offers 97% purity (HPLC) in packages of 5 g, 25 g, 100 g, and 1 kg [REFS‑1][REFS‑2]. CymitQuimica (Biosynth brand) previously stocked the compound at minimum 95% purity but all sizes are now marked 'Discontinued' [REFS‑3]. The 1‑aminobutyl regioisomer (CAS 2008615‑21‑0) is available only through custom synthesis or in limited sub‑gram quantities from niche suppliers, with no listed HPLC purity specification [REFS‑4]. The combination of verified high purity and multi‑gram to kilogram availability makes the target compound the most procurement‑ready option within its analog class.

Commercial Availability
Data to verify
98% purity (HPLC) | Packages up to 1 kg
Reported multi-gram to kilogram availability supports procurement planning for library synthesis
Supplier listings as of 2026-05-07; verify stock and purity before ordering
Chemical Procurement Supply Chain Reliability Building Block Sourcing

Boc Acid-Labile Orthogonality vs. Cbz and Fmoc Protecting Group Strategies

The Boc group on the azetidine ring nitrogen is cleavable with neat trifluoroacetic acid (TFA) or 4 M HCl in dioxane within 30–60 minutes at room temperature, whereas the side‑chain primary amine remains protonated and unreactive under these conditions, enabling true orthogonality [REFS‑1]. In contrast, Cbz‑protected azetidine analogs (e.g., benzyl 3‑(4‑aminobutyl)azetidine‑1‑carboxylate) require hydrogenolysis (H₂, Pd/C) that can reduce olefins or other reducible functionalities present in complex intermediates [REFS‑2]. Fmoc‑protected analogs necessitate basic conditions (piperidine/DMF) that may epimerise α‑stereocentres or trigger β‑elimination side reactions [REFS‑3]. The Boc strategy thus provides the broadest functional‑group compatibility and is compatible with standard peptide synthesis protocols where acid‑labile side‑chain protecting groups are removed concomitantly.

Boc Orthogonality
Class-level inference
TFA/DCM or 4M HCl/dioxane, 30–60 min, r.t.
Reported acid-labile orthogonality may support convergent synthesis without additional protecting-group steps
Based on standard Boc deprotection protocols; verify compatibility with substrate
Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Deprotection

Best-Fit Research and Industrial Application Scenarios


Conformationally Restricted GABA Isosteres for CNS Drug Discovery

The linear 4‑aminobutyl chain of the target compound mimics the butyric acid backbone of γ‑aminobutyric acid (GABA), while the azetidine ring locks the molecule into a restricted conformation. Doctoral research at Kaunas University of Technology has demonstrated that N‑Boc‑azetidin‑3‑yl‑substituted amino acids derived from this scaffold serve as GABA isosteres with tuneable receptor subtype selectivity [REFS‑1]. The compound's LogP of 1.98 and TPSA of 55.56 Ų place it within the favourable CNS drug‑like space, making it an ideal starting material for synthesising novel GABA‑uptake inhibitors or GABAₐ/B receptor modulators [REFS‑2].

Multi-Gram Scale Dual-Functional Intermediate for Parallel Library Synthesis

With commercial availability at 98% purity in bulk quantities (up to 1 kg from Amatek Scientific), the compound can be directly employed as a bottleneck intermediate for parallel medicinal chemistry libraries [REFS‑1]. The orthogonally protected bifunctional architecture—Boc on the ring nitrogen and free primary amine on the side chain—enables sequential diversification: first, amide coupling or sulfonamide formation at the side‑chain amine; second, Boc deprotection with TFA to liberate the azetidine NH for a second round of derivatisation [REFS‑2]. This two‑step sequence can be executed in 96‑well plate format, generating 80‑ to 384‑member libraries without intermediate purification [REFS‑3].

Replacement of Piperidine Bioisosteres in ACC Inhibitor Selectivity Programs

Azetidine‑containing acetyl‑CoA carboxylase (ACC) inhibitors disclosed in patent US‑8623860‑B2 demonstrate that substituting a piperidine ring with an azetidine core reduces off‑target activity while maintaining or improving potency [REFS‑1]. The higher Fsp³ (~0.67 vs. ~0.60) and smaller puckering angle (~20° vs. ~60°) of the azetidine scaffold restrict conformational sampling, which has been correlated with increased target selectivity [REFS‑2]. The target compound's 4‑aminobutyl side chain provides a vector suitable for attaching the lipophilic biaryl moieties typical of ACC pharmacophores, making it a direct precursor for synthesising focused ACC inhibitor libraries [REFS‑3].

Solid-Phase Peptide Synthesis of Azetidine-Containing Peptidomimetics

The Boc‑protected azetidine nitrogen is fully compatible with Fmoc‑SPPS protocols: the acid‑labile Boc group is removed during the final global deprotection step (TFA cleavage from the resin), simultaneously liberating the azetidine NH without additional steps [REFS‑1]. The side‑chain primary amine (pKa 10.60) can be selectively acylated on‑resin using standard HBTU/HOBt activation while the Boc group remains intact, enabling incorporation of the azetidine scaffold at any position within a peptide sequence [REFS‑2]. This contrasts with Cbz‑protected analogs, which require a separate hydrogenolysis step that is incompatible with many resin types and oxidations‑ensitive peptide sequences [REFS‑3].

Application
Selection Property
Validation Focus
GABA isostere synthesis for CNS studies
Linear 4-aminobutyl chain mimicking GABA backbone
Receptor subtype selectivity context
Parallel medicinal chemistry library synthesis
Orthogonal bifunctional Boc/amine architecture
Sequential diversification efficiency at multi-gram scale
ACC inhibitor selectivity screening
Azetidine core Fsp³ and conformational restriction profile
Target selectivity vs. more flexible heterocycle cores
Peptidomimetic solid-phase peptide synthesis
Boc acid-labile compatibility with Fmoc-SPPS protocols
On-resin derivatisation and global deprotection context
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